Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
(E)-Ethyl 7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound with the molecular formula C13H16N4O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate with dimethylamine and an appropriate vinylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the vinyl group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes steps such as nitration, reduction, cyclization, and esterification, followed by the final condensation reaction to introduce the dimethylamino vinyl group. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
(E)-Ethyl 7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (E)-Ethyl 7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
(E)-Ethyl 7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the dimethylamino vinyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-4-19-13(18)10-9-14-12-5-7-15-17(12)11(10)6-8-16(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
YNSCSRJISOVTFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C=CN(C)C |
Origin of Product |
United States |
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